1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid
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Overview
Description
1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid is a complex organic compound with a molecular formula of C20H28N2O4 This compound is notable for its unique structure, which includes a benzyloxycarbonyl group and a piperidine ring substituted with a methylpiperidinyl group
Preparation Methods
The synthesis of 1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid involves multiple steps, typically starting with the preparation of the piperidine ring. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate. The methylpiperidinyl group is then added via a substitution reaction. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the benzyloxycarbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential interactions with biological molecules, which could lead to the development of new drugs or therapies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with enzymes or receptors without undergoing immediate degradation. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid can be compared to other similar compounds, such as:
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid: This compound has a similar structure but lacks the methylpiperidinyl group, which may affect its reactivity and biological activity.
1-[(Benzyloxy)carbonyl]-4-piperidinecarboxylic acid: Another similar compound, differing in the position of the carboxylic acid group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H28N2O4 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-(3-methylpiperidin-1-yl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C20H28N2O4/c1-15-6-5-9-21(11-15)18-10-17(19(23)24)12-22(13-18)20(25)26-14-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14H2,1H3,(H,23,24) |
InChI Key |
KZGXJACVRBRSOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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